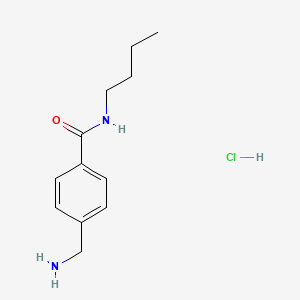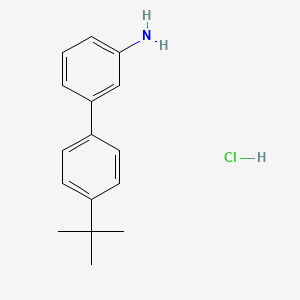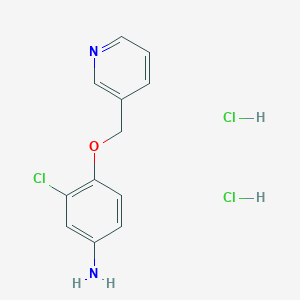
3-Chlor-4-(pyridin-3-ylmethoxy)anilin-Dihydrochlorid
Übersicht
Beschreibung
3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride is a useful research compound. Its molecular formula is C12H13Cl3N2O and its molecular weight is 307.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivitäten
Eine Reihe von 3-Chlor-4-(pyridin-2-ylmethoxy)anilin-Derivaten wurde synthetisiert und biologisch auf Antitumor-Aktivitäten evaluiert . Unter allen Verbindungen war die Antitumor-Aktivität eines Derivats doppelt so hoch wie die von Imatinib an den Zellinien HL-60, K-562, MCF-7 und A498 . Dies deutet darauf hin, dass diese Verbindungen als Antitumor-Arzneimittelkandidaten betrachtet werden können, die für eine personalisierte Krebstherapie weiter untersucht werden sollten .
Anti-Proliferations-Effekte
Die Verbindung 7k, ein Derivat von 3-Chlor-4-(pyridin-2-ylmethoxy)anilin, zeigte signifikante Anti-Proliferations-Effekte auf K-562 . Dies deutet auf seine potenzielle Verwendung bei der Kontrolle der Proliferation von Krebszellen hin.
Anti-Migrations- und Anti-Invasions-Effekte
Die gleiche Verbindung 7k zeigte auch signifikante Anti-Migrations- und Anti-Invasions-Effekte auf K-562 . Dies deutet auf seine potenzielle Anwendung bei der Verhinderung der Ausbreitung von Krebszellen hin.
Interaktion mit BCR-ABL-Kinase
Molekulare Docking-Studien zeigten, dass Verbindungen wie 7k mit BCR-ABL-Kinase interagieren könnten . Diese Interaktion ist entscheidend für die Entwicklung von Medikamenten zur Behandlung von chronischer myeloischer Leukämie.
Hemmung von EGFR und HER2
Derivate mit 3-Chlor-4-(pyridin-2-ylmethoxy)anilin-Molekül zeigten hervorragende Hemmungsraten gegen EGFR (97,65–99,03 %) und HER2 (87,16–96,73 %) . Dies deutet auf ihre potenzielle Verwendung in gezielten Therapien für Krebsarten hin, die diese Proteine überexprimieren.
Forschungsanwendung
Die Verbindung „3-Chlor-4-(pyridin-3-ylmethoxy)anilin-Dihydrochlorid“ wird für Forschungszwecke verwendet . Es ist ein wertvolles Werkzeug für Wissenschaftler, die seine Wirkungen und potenziellen Anwendungen in verschiedenen Bereichen untersuchen.
Wirkmechanismus
Target of Action
The primary target of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride is the BCR-ABL kinase . This kinase is a fusion protein that is often associated with certain types of cancers, including chronic myeloid leukemia.
Mode of Action
3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride interacts with the BCR-ABL kinase .
Biochemical Pathways
The inhibition of BCR-ABL kinase by 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride affects various biochemical pathways. These pathways are involved in cell proliferation, migration, and invasion . The disruption of these pathways leads to a decrease in the growth and spread of cancer cells.
Result of Action
The result of the action of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride is a significant reduction in the proliferation, migration, and invasion of cancer cells . This leads to a decrease in tumor growth and spread.
Eigenschaften
IUPAC Name |
3-chloro-4-(pyridin-3-ylmethoxy)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O.2ClH/c13-11-6-10(14)3-4-12(11)16-8-9-2-1-5-15-7-9;;/h1-7H,8,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKJLXNSLKSOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(C=C(C=C2)N)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


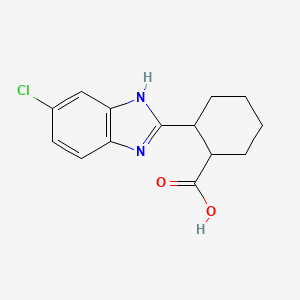

![2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1520879.png)

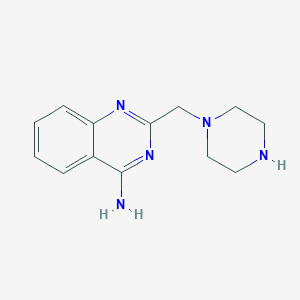
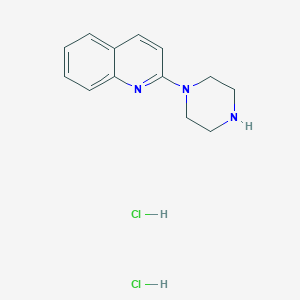
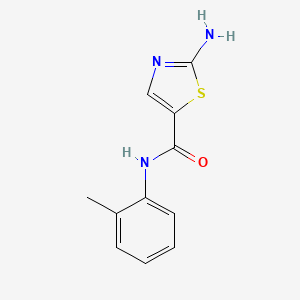
![2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid](/img/structure/B1520888.png)
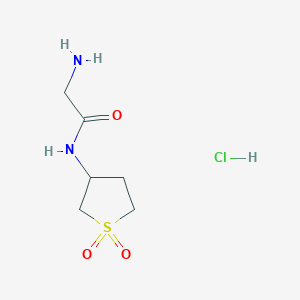
![1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1520891.png)
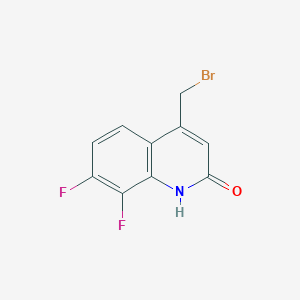
![1-[3-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1520894.png)
